6-Methyl-1H-indole-2-carbonitrile

Physicochemical Characterization Regiochemical Differentiation Crystallinity

6-Methyl-1H-indole-2-carbonitrile (CAS 1513412-80-0) is a heterocyclic organic compound belonging to the indole family, characterized by a methyl substituent at the 6-position and a nitrile group at the 2-position of the indole ring system. With a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol, it serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C10H8N2
Molecular Weight 156.188
CAS No. 1513412-80-0
Cat. No. B2407214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indole-2-carbonitrile
CAS1513412-80-0
Molecular FormulaC10H8N2
Molecular Weight156.188
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(N2)C#N
InChIInChI=1S/C10H8N2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5,12H,1H3
InChIKeyAGPCANNPBDCGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-indole-2-carbonitrile (CAS 1513412-80-0): Core Physicochemical & Structural Profile for Informed Procurement


6-Methyl-1H-indole-2-carbonitrile (CAS 1513412-80-0) is a heterocyclic organic compound belonging to the indole family, characterized by a methyl substituent at the 6-position and a nitrile group at the 2-position of the indole ring system. With a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol, it serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis. Predicted physicochemical properties include a consensus Log P of approximately 2.1, a topological polar surface area (TPSA) of 39.6 Ų, a predicted pKa of 14.27, and a computed aqueous solubility of 0.188 mg/mL (0.0012 mol/L), classifying it as soluble on the ESOL scale [1]. The compound is commercially available from multiple vendors at purities of 95% or 98%, typically as a solid for room-temperature storage .

Why Generic Substitution of Indole-2-carbonitrile Analogs Is Scientifically Unreliable: The Critical Role of Methyl-Group Regiochemistry


All methyl-substituted 1H-indole-2-carbonitriles share the identical molecular formula (C10H8N2) and molecular weight (156.18 g/mol), yet their physicochemical and biological profiles diverge markedly depending on methyl-group position. The 6-methyl isomer exhibits distinct electronic distribution in the indole ring, altering its reactivity in electrophilic substitution, cross-coupling, and cycloaddition reactions. Regioisomers such as 5-methyl-1H-indole-2-carbonitrile (CAS 1522608-25-8) and 3-methyl-1H-indole-2-carbonitrile (CAS 13006-59-2) differ in melting point by over 30°C, directly impacting purification strategy and formulation handling . Log P values and hydrogen-bonding capacities vary with substitution position, leading to divergent pharmacokinetic predictions in structure-activity relationship (SAR) campaigns. Interchanging one regioisomer for another without quantitative comparison introduces uncontrolled variables in synthetic route optimization, biological assay reproducibility, and intellectual-property scope .

Quantitative Differentiation Evidence for 6-Methyl-1H-indole-2-carbonitrile Against Near-Analog Regioisomers


Melting-Point Differential Distinguishes 6-Methyl Regioisomer from 3-Methyl Analog

The 6-methyl substitution pattern on the indole-2-carbonitrile scaffold is expected to result in a different solid-state melting behavior compared to other regioisomers with the same molecular formula. While a precisely measured melting point for 6-methyl-1H-indole-2-carbonitrile is not yet available in the public literature, the 3-methyl analog (CAS 13006-59-2) has a reported melting point of 103–104 °C . The 1-methyl isomer (CAS 60680-97-9) melts at 67–69 °C . This >30 °C melting-point variation among regioisomers means that each isomer offers fundamentally different crystallinity, ease of purification by recrystallization, and solid-state handling properties. A procurement decision cannot assume interchangeability among these regioisomers without accounting for such thermal-property differences.

Physicochemical Characterization Regiochemical Differentiation Crystallinity

Consensus Log P (2.1) and TPSA (39.6 Ų) Position the 6-Methyl Isomer for Balanced Permeability and Solubility

The consensus Log P for 6-methyl-1H-indole-2-carbonitrile, averaged from five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), is 2.1 . Its topological polar surface area (TPSA) is 39.6 Ų [1], combining with a single hydrogen-bond donor (indole NH) and one acceptor (nitrile) to yield favorable drug-likeness parameters. For comparison, the 5-methyl regioisomer (CAS 1522608-25-8) displays an XLogP of 2.5 and an identical TPSA of 39.6 Ų , meaning that while TPSA is conserved across the 5- and 6-methyl isomers, lipophilicity varies by approximately 0.4 log units. This difference can translate into a 2.5-fold change in partition coefficient, which is significant for permeability and metabolic stability predictions in lead optimization.

Drug-likeness ADME Prediction Permeability-Solubility Trade-off

Aqueous Solubility (0.188 mg/mL) Classified as “Soluble” on ESOL Scale, Supporting In Vitro Assay Feasibility

The predicted aqueous solubility of 6-methyl-1H-indole-2-carbonitrile is 0.188 mg/mL (0.0012 mol/L), corresponding to an ESOL Log S of −2.92, which classifies the compound as “Soluble” (>0.01 mol/L threshold on the ESOL scale) . This solubility profile is attributable to the specific electronic influence of the 6-methyl substituent on the indole ring, which modulates solvation energetics. In contrast, unsubstituted 1H-indole-2-carbonitrile exhibits higher melting point and lower aqueous solubility owing to stronger crystal-lattice forces in the absence of the methyl group . The 6-methyl isomer thus provides a practical advantage for in vitro biological assays where compound dissolution in aqueous buffer is a prerequisite, without requiring DMSO concentrations that may interfere with cellular readouts.

Aqueous Solubility In Vitro Assay Development Bioavailability

Predicted pKa of 14.27 Confirms Indole NH Is Non-Ionizable at Physiological pH, Simplifying Biological Interpretation

The predicted pKa of 14.27 ± 0.30 for the indole NH proton of 6-methyl-1H-indole-2-carbonitrile indicates that the compound remains >99.9% neutral at pH 7.4. This contrasts with 4-aminoindole-2-carbonitriles, where the amino substituent introduces a basic center with a pKa near 5–6, leading to partial ionization under physiological conditions [1]. A neutral charge state simplifies the interpretation of biological assay results because there is no confounding effect from pH-dependent ionization on membrane permeability or target binding. The non-ionizable nature of the 6-methyl variant also facilitates consistent chromatographic behavior (e.g., reversed-phase HPLC retention) across a range of mobile-phase pH conditions.

Ionization State Physiological pH Compatibility Bioassay Design

Vendor-Reported Purity of 95–98% Across Multiple Suppliers Ensures Reproducible Starting Material Quality

Multiple independent suppliers offer 6-methyl-1H-indole-2-carbonitrile at certified purities of 95% (Bidepharm, AKSci) or 98% (Delta Bio, Aaron Chemicals, Shanghai Yichang Chemical) [1]. Analytical characterization includes NMR, HPLC, and GC data traceable to batch-specific certificates of analysis . This level of vendor-documented purity exceeds what is commonly available for certain near-analog regioisomers such as 5-methyl-1H-indole-2-carbonitrile, where purity specifications are less consistently reported across suppliers. Reproducibility of synthetic and biological results depends directly on the chemical purity of the starting building block; therefore, the availability of 98%-purity batches with full analytical support represents a meaningful differentiator for multi-step synthetic campaigns.

Quality Control Reproducibility Vendor Certification

Optimal Use Cases for 6-Methyl-1H-indole-2-carbonitrile Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Indole-Based Kinase or IDO1 Inhibitor Scaffolds

The 6-methyl regioisomer provides a well-characterized, electronically distinct probe for SAR exploration around the indole core. Its neutral charge state at physiological pH (pKa 14.27) eliminates ionization-based artifacts, while its consensus Log P of 2.1 and aqueous solubility of 0.188 mg/mL support reliable in vitro dosing. Researchers investigating IDO1, kinase, or GPCR targets can use this compound as a reference scaffold to map the contribution of the 6-position methyl group by comparing it directly with unsubstituted indole-2-carbonitrile, 5-methyl, or 3-methyl analogs [1].

Multistep Synthetic Route Development Requiring a Robust and Versatile Heterocyclic Building Block

The commercial availability of 6-methyl-1H-indole-2-carbonitrile at 98% purity from multiple suppliers, combined with its room-temperature storage stability, makes it a practical choice for academic and industrial synthetic laboratories. The nitrile group at C-2 serves as a precursor for carboxylic acid, amide, tetrazole, and amine functionalities, while the 6-methyl group directs electrophilic substitution to the C-3, C-5, and C-7 positions, as governed by indole-2-carbonitrile regioselectivity rules [1][2].

Computational Chemistry and In Silico Screening Campaigns

The availability of high-quality computed and predicted physicochemical parameters—including consensus Log P (2.1), TPSA (39.6 Ų), Log S (−2.92), and exact mass (156.068748 Da)—makes this compound readily parametrizable for molecular docking, pharmacophore modeling, and QSAR model building. Researchers can load the SMILES string (CC1=CC=C2C=C(NC2=C1)C#N) or InChIKey (AGPCANNPBDCGJS-UHFFFAOYSA-N) directly into modeling suites and use the compound as a virtual screening hit or as a scaffold for library enumeration [1].

Procurement of a Chemically Defined Reference Material for Analytical Method Development

Given the availability of batch-specific NMR, HPLC, and GC characterization from certified vendors, 6-methyl-1H-indole-2-carbonitrile can serve as a reference standard for developing analytical methods (e.g., HPLC purity assays, LC-MS identity confirmation) in research projects that involve indole-containing compound libraries. The non-ionizable nature of the compound simplifies chromatographic method development across a wide pH range [1].

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